Product packaging for Cyclohexenedicarboxylic acid(Cat. No.:CAS No. 80889-54-9)

Cyclohexenedicarboxylic acid

Cat. No.: B14414109
CAS No.: 80889-54-9
M. Wt: 170.16 g/mol
InChI Key: OVHKECRARPYFQS-UHFFFAOYSA-N
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Description

Cyclohexenedicarboxylic acid is a valuable intermediate in organic synthesis and materials science research. Its cycloalkene ring structure, featuring a double bond, provides a reactive site for further chemical modification, such as hydrogenation, epoxidation, or Diels-Alder reactions, making it a versatile building block for the development of novel polymers, including polyesters and polyamides. Researchers utilize this compound to synthesize advanced materials that may exhibit unique properties like improved rigidity, thermal stability, or chemical resistance. It also serves as a key precursor in the study and production of plasticizers and other specialty chemicals. The specific isomeric form (e.g., 1,2-, 1,3-, or 1,4-) of the compound determines its spatial geometry and can significantly influence the performance characteristics of the resulting materials in applications such as coatings, resins, and functional polymers. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B14414109 Cyclohexenedicarboxylic acid CAS No. 80889-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80889-54-9

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

cyclohex-2-ene-1,1-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h2,4H,1,3,5H2,(H,9,10)(H,11,12)

InChI Key

OVHKECRARPYFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohexenedicarboxylic Acid and Its Derivatives

Oxidation Pathways for Cyclohexene (B86901) and Cyclohexane (B81311) Derivatives

Oxidation reactions provide a direct route to introduce carboxylic acid functionalities onto a cyclohexane or cyclohexene ring. The choice of oxidant and reaction conditions is critical to control the selectivity and yield of the desired dicarboxylic acid.

The oxidation of cyclohexene using nitric acid is a method to produce dicarboxylic acids. For instance, the oxidation of bicyclo-(2,2,2)-oct-7-en-2,3,5,6-tetracarboxylic acid with nitric acid, in the presence of catalysts, yields 1,2,3,4,5,6-cyclohexanehexacarboxylic acid. This process highlights the capability of nitric acid to functionalize a cyclic olefin. While direct oxidation of cyclohexene to 1,2-cyclohexenedicarboxylic acid is less commonly detailed, the principle of using nitric acid for such transformations is established. The reaction conditions, such as temperature and nitric acid concentration (ranging from 20-100%), are carefully controlled to achieve the desired product and avoid over-oxidation.

Various oxidative methods are employed for the synthesis of cyclohexanedicarboxylic acids. A common industrial method involves the oxidation of cyclic ketones. iosrjournals.org Another approach is the oxidation of cyclohexanecarboxylic acid at elevated temperatures (around 200°C) with an oxygen-containing gas and steam, using metal-salt catalysts, which can yield a mixture of cyclohexanone (B45756) and cyclohexene. researchgate.net The oxidation of 1-methyl-1-acetylcyclohexane with nitric acid can also be used to prepare 1-methylcyclohexanecarboxylic acid. orgsyn.org Furthermore, adipic acid, an important aliphatic dicarboxylic acid, is produced industrially by the oxidation of cyclohexanone and/or cyclohexanol (B46403) with nitric acid(V). researchgate.net An alternative, more environmentally friendly route involves the two-stage oxidation of cyclohexene, first to 1,2-cyclohexanediol (B165007) with hydrogen peroxide, followed by oxidation with oxygen to adipic acid. researchgate.net

Table 1: Overview of General Oxidative Routes

Starting Material Oxidizing Agent Catalyst Product Reference
Bicyclo-(2,2,2)-oct-7-en-2,3,5,6-tetracarboxylic acid Nitric acid (20-100%) Pd, Mo, V compounds 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Cyclic Ketones Various - Dicarboxylic acids iosrjournals.org
Cyclohexanecarboxylic acid Oxygen-containing gas Metal-salt catalysts Cyclohexanone and Cyclohexene researchgate.net
1-Methyl-1-acetylcyclohexane Nitric acid - 1-Methylcyclohexanecarboxylic acid orgsyn.org
Cyclohexanone/Cyclohexanol Nitric acid(V) - Adipic acid researchgate.net
Cyclohexene Hydrogen peroxide, then Oxygen Transition metal compounds and HNO3 or organic nitrites Adipic acid researchgate.net

Hydrogenation of Aromatic Precursors

Hydrogenation of aromatic dicarboxylic acids is a key strategy for producing saturated cyclic dicarboxylic acids. This method benefits from the availability of aromatic precursors like phthalic, isophthalic, and terephthalic acids.

The catalytic hydrogenation of phthalic acid and its derivatives is a well-established method to produce cyclohexanedicarboxylic acids (CHDA). google.comgoogle.com Supported palladium catalysts, particularly palladium on carbon (Pd/C), have shown high selectivity for this transformation when conducted in an aqueous solution. google.comgoogle.com Research has demonstrated that a 5% Pd/C catalyst can achieve 100% selectivity to the corresponding cyclohexane dicarboxylic acid. researchgate.netncl.res.in The reaction is typically carried out at temperatures ranging from 5°C to 230°C and hydrogen pressures between 600 and 7000 psi. google.com Rhodium on carbon has also been used as an effective catalyst for the high-yield hydrogenation of phthalic acids. google.comgoogle.com

The selective hydrogenation of terephthalic and isophthalic acids, often as their salts, is another important route. For instance, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) is commercially prepared from terephthalic acid (TPA) through the ruthenium-catalyzed hydrogenation of the disodium (B8443419) salt of TPA. google.com The hydrogenation of crude isophthalic acid in a polar solvent at elevated temperatures (100°C to 300°C) can be performed using various Group VIII noble metal catalysts to yield purified isophthalic acid. google.com

Ruthenium-based catalysts are particularly effective for the hydrogenation of aromatic rings. Supported ruthenium catalysts can be used for the hydrogenation of phthalates, although this can sometimes lead to over-hydrogenation or decarboxylation. google.com For example, 5% Ru/C catalyst can lead to over-hydrogenation products at higher temperatures (493 K), but selectivity for cyclohexanedicarboxylic acids increases at lower temperatures (453 K). researchgate.netncl.res.in

The hydrogenation of phthalic acid salts in the presence of a ruthenium catalyst is a known process for preparing hexahydrophthalic acid salts. google.com This can be carried out with elemental hydrogen at pressures from atmospheric to 5000 pounds per square inch and temperatures up to 250°C. google.com Bimetallic catalysts, such as Ru-Sn/Al2O3, have also been investigated. While this particular catalyst was found to selectively hydrogenate the carboxylic group of cyclohexane dicarboxylic acids to give cyclohexane dimethanol, it highlights the tunability of ruthenium-based systems. researchgate.netncl.res.in In the context of purifying terephthalic acid, ruthenium-containing catalysts on a titanium dioxide support have been developed to selectively hydrogenate impurities. google.com

Table 2: Catalytic Systems for Hydrogenation of Aromatic Precursors

Aromatic Precursor Catalyst Product Key Findings Reference
Phthalic Acids 5% Pd/C Cyclohexanedicarboxylic Acids 100% selectivity to the corresponding cyclohexane dicarboxylic acid. researchgate.netncl.res.in
Phthalic Acids Supported Palladium Cyclohexanedicarboxylic Acids Improved selectivity in aqueous solution. google.comgoogle.com
Phthalic Acids 5% Rhodium on Carbon Cyclohexanedicarboxylic Acids High yield hydrogenation. google.comgoogle.com
Disodium salt of Terephthalic Acid Ruthenium catalyst 1,4-Cyclohexanedicarboxylic Acid Commercial preparation method. google.com
Crude Isophthalic Acid Group VIII noble metals (Pd, Pt, Rh, Ru, Os, Ir) Purified Isophthalic Acid Effective for purification via hydrogenation. google.com
Phthalic Acid 5% Ru/C Cyclohexanedicarboxylic Acids / Over-hydrogenation products Temperature-dependent selectivity. researchgate.netncl.res.in
Phthalic Acid Salts Ruthenium catalyst Hexahydrophthalic Acid Salts Effective under a range of pressures and temperatures. google.com

Selective Ring Hydrogenation of Terephthalic and Isophthalic Acid Salts

Impact of Catalyst Support (e.g., Alumina (B75360) vs. Carbon) on Yield and Selectivity

The choice of support material for a catalyst is a critical factor that can significantly influence the yield and selectivity of chemical reactions, including the synthesis of cyclohexanedicarboxylic acids. The support can alter the electronic properties, particle size, and stability of the active metal phase. mdpi.commdpi.com

In the hydrogenation of the disodium salt of terephthalic acid to produce the disodium salt of 1,4-cyclohexanedicarboxylic acid, the catalyst support's impact has been demonstrated in laboratory studies. google.com A comparison between a ruthenium (Ru) metal catalyst on an alumina (Al₂O₃) support and the same metal on a carbon support revealed a notable difference in performance under batch operating conditions. google.com The ruthenium on alumina catalyst was found to be superior, achieving a higher yield compared to the carbon-supported catalyst. google.com

Research has established that for batch processes, the combination of ruthenium on an alumina support results in superior yields for the production of 1,4-cyclohexanedicarboxylic acid compared to ruthenium on a carbon support. google.com Laboratory work demonstrated an 81% yield with the alumina support, whereas the carbon support yielded 78%. google.com This suggests that the alumina support enhances the catalyst's effectiveness in this specific hydrogenation reaction. google.com While the alumina support proved superior in batch operations for yield, further studies are required to determine if this advantage extends to catalyst life and performance in continuous operations. google.com

Table 1: Comparison of Catalyst Support on the Yield of 1,4-Cyclohexanedicarboxylic Acid

CatalystSupport MaterialProcess TypeYield (%)Source
RutheniumAluminaBatch81 google.com
RutheniumCarbonBatch78 google.com

Bio-based and Sustainable Synthetic Routes

The development of sustainable synthetic pathways using renewable resources is a primary focus in modern chemistry. For cyclohexanedicarboxylic acid, significant progress has been made in utilizing bio-based feedstocks and green catalytic processes to create alternatives to traditional petroleum-based production methods. sci-hub.seiastate.edu

A novel and sustainable strategy for the synthesis of 1,4-cyclohexanedicarboxylic acid (CHDA) and its precursors involves an organocatalytic approach using proline. sci-hub.seresearchgate.netwiley.comnih.gov This method is centered around a proline-catalyzed formal [3+1+2] cycloaddition reaction. sci-hub.sewiley.com Proline, a naturally occurring and non-toxic amino acid, functions as an effective catalyst due to its structure which contains both a secondary amine (pyrrolidine motif) and a carboxylic acid functionality. sci-hub.se

The reaction utilizes biomass-derivable feedstocks: formaldehyde, crotonaldehyde (B89634), and an acrylate (B77674) (such as ethyl acrylate). sci-hub.se The process proceeds through a domino sequence involving a Mannich condensation and a Diels-Alder reaction to form an intermediate, ethyl 4-formylcyclohex-3-enecarboxylate. sci-hub.se Initially, proline catalysis yielded 47% of this intermediate, a figure that was substantially improved to a 91% yield through the optimization of feedstock molar ratios. sci-hub.se

Table 2: Overview of Proline-Catalyzed Synthesis of 1,4-Cyclohexanedicarboxylic Acid

StepReactantsCatalystProductYield (%)Source
1. CycloadditionFormaldehyde, Crotonaldehyde, Ethyl AcrylateProlineEthyl 4-formylcyclohex-3-enecarboxylate91 (optimized) sci-hub.se
2. ConversionEthyl 4-formylcyclohex-3-enecarboxylatePd/C (and subsequent reagents)1,4-Cyclohexanedicarboxylic Acid86 sci-hub.se

The production of 1,4-cyclohexanedicarboxylic acid (CHDA) from renewable resources is a key objective for creating a sustainable chemical industry. iastate.eduresearchgate.net A significant pathway begins with muconic acid, a "bioprivileged" intermediate that can be sourced from the fermentation of sugars or lignin-derived monomers. iastate.eduresearchgate.netosti.gov

This bio-based route involves several key chemical transformations. iastate.eduresearchgate.net

Isomerization : The fermentation process typically yields cis,cis-muconic acid. This isomer must be converted to trans,trans-muconic acid, which is active in the subsequent Diels-Alder reaction. This isomerization step is considered a major bottleneck due to competing and irreversible side reactions that form lactones. iastate.eduresearchgate.net

Cycloaddition : The resulting trans,trans-muconic acid is reacted with bio-based ethylene (B1197577) in a Diels-Alder cycloaddition. iastate.eduresearchgate.net

Hydrogenation : The cyclic product from the Diels-Alder reaction is then hydrogenated to yield 100% renewable 1,4-cyclohexanedicarboxylic acid. iastate.eduresearchgate.net

In addition to the muconic acid route, the feedstocks for the proline-catalyzed cycloaddition strategy can also be derived from biomass. sci-hub.se For instance, crotonaldehyde can be produced from the self-aldol condensation of acetaldehyde, and ethyl acrylate can be formed via the esterification and dehydration of lactic acid, both of which are accessible from biomass. sci-hub.se These pathways underscore the versatility of biomass as a starting point for producing valuable cyclic dicarboxylic acids. researchgate.netosti.gov

Derivatization Reactions and Functionalization Pathways

Cyclohexenedicarboxylic acids and their saturated analogs are versatile platforms for chemical synthesis. Their carboxylic acid groups can be readily converted into other functional groups, with esterification being one of the most important derivatization pathways.

The presence of two carboxylic acid groups on the cyclohexane ring allows for the formation of both mono- and di-esters. The synthesis of these derivatives is typically achieved through reactions with alcohols, often under acid catalysis. evitachem.com

Mono-esterification presents a synthetic challenge due to the potential for the reaction to proceed to the di-ester. Achieving high selectivity for the mono-ester requires careful control of the reaction conditions, particularly the stoichiometry of the reactants. Using a 1:1 molar ratio of the dicarboxylic acid to the alcohol is critical to favor mono-ester formation. Real-time monitoring of the reaction, for example by thin-layer chromatography (TLC), helps to determine the optimal reaction time to maximize the yield of the desired mono-ester while minimizing the formation of the di-ester byproduct. Optimized processes have reported yields of 60-75% for the mono-esterification of 1,2-cyclohexanedicarboxylic acid.

Di-esterification is often more straightforward and is used to produce important industrial chemicals. evitachem.comgoogle.com For example, diethyl cis-1,2-cyclohexanedicarboxylate has been synthesized with yields of 83-86%. orgsyn.org Another significant product, di(isononyl) cyclohexanoate (DINCH), is produced by the esterification of cyclohexenedicarboxylic anhydride (B1165640) with a mixture of isomeric nonanols, followed by hydrogenation. google.com

Table 3: Examples of Ester Derivatives of Cyclohexanedicarboxylic Acids

Starting MaterialAlcohol/ReagentProduct TypeProduct NameYield (%)Source
1,2-Cyclohexanedicarboxylic acid4-methyl-7-carboxy-heptanolMono-ester1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester60-75
cis-4-Cyclohexene-1,2-dicarboxylic acidEthanolDi-esterDiethyl cis-1,2-cyclohexanedicarboxylate83-86 orgsyn.org
1,4-Cyclohexanedicarboxylic acid2-MethylpropanolDi-ester1,4-Cyclohexanedicarboxylic acid, bis(2-methylpropyl) ester>96 evitachem.com

The esterification of cyclohexanedicarboxylic acids with alcohols is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction generally follows the well-established Fischer esterification mechanism, which is a reversible, multi-step process. masterorganicchemistry.comresearchgate.net The mechanism can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

The key steps are:

Protonation : The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comresearchgate.net

Proton Transfer : A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination : The water molecule is eliminated, and a double bond is reformed at the carbonyl carbon. masterorganicchemistry.com

Deprotonation : The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Kinetic studies on the acid-catalyzed esterification of various isomers of cyclohexanedicarboxylic acid have revealed that the reaction rates are influenced by the stereochemistry and positional arrangement of the two carboxyl groups. acs.org Research investigating the kinetics of the esterification of cis- and trans-isomers of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acids has been conducted to understand these structural effects on reactivity. acs.org The spatial relationship between the two carboxylic acid groups can affect their accessibility and electronic properties, thereby influencing the rate at which they react with alcohols under acidic conditions. acs.org

Mono- and Di-Esterification of Cyclohexanedicarboxylic Acids

Stoichiometric Control in Mono-esterification

The selective synthesis of mono-esters of dicarboxylic acids, such as cyclohexenedicarboxylic acid, presents a significant challenge due to the potential for the formation of di-ester byproducts. Achieving high yields of the desired mono-ester necessitates precise control over the reaction stoichiometry.

A primary strategy involves the careful management of the molar ratio between the dicarboxylic acid and the alcohol, ideally maintaining a 1:1 ratio. This approach minimizes the presence of excess alcohol that could lead to a second esterification reaction. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, to activate the carboxylic acid group for nucleophilic attack by the alcohol. Solvents like toluene (B28343) or dichloromethane (B109758) are often employed to facilitate the removal of water via azeotropic distillation, thereby driving the reaction equilibrium towards the product side.

To ensure the desired outcome, real-time monitoring of the reaction progress is crucial. Techniques like thin-layer chromatography (TLC) are instrumental in tracking the consumption of the starting materials and the formation of the mono- and di-ester products. This allows for the timely quenching of the reaction once the optimal conversion to the mono-ester has been achieved, preventing further esterification.

Table 1: Proposed Reaction Conditions for Mono-esterification of 1,2-Cyclohexanedicarboxylic Acid

ParameterCondition
Reactants 1,2-Cyclohexanedicarboxylic acid and an alcohol (e.g., 4-methyl-7-carboxy-heptanol)
Molar Ratio 1:1 (Diacid:Alcohol)
Catalyst Sulfuric acid or p-toluenesulfonic acid (1–5 mol%)
Solvent Toluene or dichloromethane
Temperature Reflux (e.g., 110–140°C for toluene)
Duration 12–24 hours for >90% conversion
Monitoring Thin-layer chromatography (TLC)

Anhydride Formation via Melt Polycondensation

Polyanhydrides derived from this compound are a class of polymers with applications in biodegradable materials. A common method for their synthesis is melt polycondensation, a process that involves heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride, to form anhydride linkages. researchgate.netacs.orggoogle.com

The synthesis of poly(1,4-cyclohexanedicarboxylic anhydride) from 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) via melt polycondensation has been reported. researchgate.net The process typically involves two stages. Initially, the dicarboxylic acid monomer is treated with acetic anhydride to form a prepolymer. researchgate.netgoogle.com Subsequently, this prepolymer is heated under vacuum to drive the polymerization forward, yielding the final polyanhydride. researchgate.netgoogle.com

Research has shown that the isomeric conformation of the starting CHDA monomer (cis or trans) influences the properties of the resulting polymer. researchgate.net For instance, polymers derived from cis-isomers tend to have lower melting points than those from trans-isomers. researchgate.net However, isomerization can occur during the high temperatures of melt polycondensation, making it challenging to obtain a polyanhydride with a high content of the cis-isomer. researchgate.net

Table 2: Key Aspects of Melt Polycondensation for Polyanhydride Synthesis

AspectDescription
Monomer 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) researchgate.net
Method Melt polycondensation researchgate.netacs.org
Dehydrating Agent Acetic anhydride researchgate.netacs.org
Process Two-stage: prepolymer formation followed by polymerization under vacuum researchgate.netgoogle.com
Isomer Effect The cis/trans conformation of the starting monomer affects the polymer's melting point researchgate.net
Challenge Isomerization at high temperatures can occur researchgate.net

Synthesis of Coordination Compounds and Metal Complexes

This compound and its isomers are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The carboxylate groups can coordinate to metal centers in different modes, leading to the formation of diverse structures, from discrete molecules to extended coordination polymers. asianresassoc.orgmdpi.comdergipark.org.tr

For example, a series of transition metal complexes involving Zn(II), Cd(II), and Ni(II) have been synthesized using 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,10-phenanthroline (B135089) as co-ligands. asianresassoc.org These complexes were characterized by various techniques, which confirmed the coordination of the metal ions through the carboxylate oxygen atoms and the nitrogen atoms of the phenanthroline. asianresassoc.org The resulting materials exhibited distinct thermal decomposition profiles and morphologies, highlighting the influence of the metal ion on the final structure. asianresassoc.org

In another study, a copper(II) coordination polymer, [Cu₂(Hchdc)₂(chdc)]n, was synthesized hydrothermally from copper(II) nitrate (B79036) and trans-1,4-cyclohexanedicarboxylic acid (H₂chdc). mdpi.com The structure consists of paddlewheel-type dinuclear copper units linked into polymeric chains. mdpi.com These chains are further interconnected to form layers, which are held together by hydrogen bonds. mdpi.com

The synthesis of an iron(II) complex with cyclohexanedicarboxylic acid has also been reported. dergipark.org.tr The complex, proposed to have the formula [Fe(C₈H₁₀O₄)]·7H₂O, was synthesized under reflux conditions. dergipark.org.tr Spectroscopic analysis confirmed the formation of the coordination compound. dergipark.org.tr

Table 3: Examples of this compound-Based Metal Complexes

Metal IonCo-ligandSynthetic MethodResulting Structure
Zn(II), Cd(II), Ni(II)1,10-PhenanthrolineNot specifiedCoordination complexes with varying crystallinity and morphology asianresassoc.org
Cu(II)NoneHydrothermal2D coordination polymer with paddlewheel units mdpi.com
Fe(II)NoneRefluxCoordination compound dergipark.org.tr

Diene Condensation Reactions for Cyclohexene Dicarboxylic Acid Monoesters

The Diels-Alder reaction, a type of diene condensation, is a powerful tool for the synthesis of cyclohexene derivatives. This reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. To synthesize cyclohexene dicarboxylic acid monoesters, monoesters of maleic acid can be employed as the dienophile in a reaction with a suitable diene, such as 1,3-butadiene (B125203). ppor.azppor.az

This approach has been utilized to prepare monoesters of cyclohexene dicarboxylic acids which have been investigated for their biological activities. ppor.az The reaction of maleic acid monoesters with dienes like butadiene or a mixture of isoprene (B109036) and piperylene leads to the formation of the corresponding cyclohexene dicarboxylic acid monoesters. ppor.azppor.az The structure and properties of the resulting adducts can be confirmed using spectroscopic methods such as IR and NMR spectroscopy. ppor.az

The Diels-Alder reaction itself typically proceeds through a concerted mechanism, leading to a cis-adduct. For instance, the reaction of 1,3-butadiene with maleic anhydride yields 4-cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to the corresponding dicarboxylic acid. upenn.edu The use of 3-sulfolene (B121364) as a solid precursor for the in-situ generation of 1,3-butadiene can be advantageous as it is less hazardous than gaseous butadiene and can minimize the formation of polymeric byproducts. cerritos.edu

Table 4: Diene Condensation for Cyclohexene Dicarboxylic Acid Derivatives

DieneDienophileProduct
1,3-ButadieneMaleic acid monoestersMonoesters of cyclohexene dicarboxylic acids ppor.azppor.az
Isoprene-piperylene mixtureMaleic acid monoestersMonoesters of cyclohexene dicarboxylic acids ppor.azppor.az
1,3-Butadiene (from 3-sulfolene)Maleic anhydride4-Cyclohexene-cis-1,2-dicarboxylic anhydride upenn.educerritos.edu

Stereochemistry, Conformational Analysis, and Isomerization Studies

Cis-Trans Isomerism in Cyclohexanedicarboxylic Acids

Cyclohexenedicarboxylic acid can exist as cis-trans isomers, also known as geometric isomers, depending on the spatial arrangement of the two carboxylic acid groups on the cyclohexene (B86901) ring. In the cis isomer, the carboxylic acid groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This isomerism significantly influences the molecule's physical and chemical properties.

For instance, the crystal structure of cis-4-cyclohexene-1,2-dicarboxylic acid reveals that the molecules are connected by two intermolecular hydrogen bonds, forming infinite chains. Notably, no intramolecular hydrogen bond is present between the two adjacent carboxylic groups in the solid state. iucr.org

Separation and Resolution Techniques for Stereoisomers

The separation of stereoisomers of this compound is a crucial step in obtaining enantiomerically pure compounds. Various techniques can be employed for this purpose, with diastereomeric salt formation being a classical and effective method. Other methods may include chromatographic techniques using chiral stationary phases.

The separation of the cis and trans isomers of similar compounds, such as 1,4-cyclohexanedicarboxylic acid, has been a significant challenge in industrial chemistry. bjut.edu.cn Efficient separation methods are essential for obtaining the desired isomer for specific applications.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a widely used technique for separating enantiomers of chiral carboxylic acids. This method involves reacting the racemic mixture of the acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

For example, the chiral resolution of a related compound, cyclohex-3-ene-1-carboxylic acid, has been successfully achieved using chiral phenylethylamine as the resolving agent. The diastereomers are formed in acetone, and their differing solubilities enable their separation, yielding the (R)-(+) and (S)-(-) enantiomers with high optical purity. semanticscholar.orgindexcopernicus.com A similar approach can be applied to the chiral isomers of this compound. The process involves the formation of diastereomeric salts, separation based on solubility differences, and subsequent acidification to recover the pure enantiomers of the dicarboxylic acid.

Conformational Preferences and Dynamics

The cyclohexene ring in this compound is not planar and can adopt various conformations. The preferred conformation is the one that minimizes steric strain and other unfavorable interactions. The substituents on the ring, in this case, the carboxylic acid groups, play a significant role in determining the conformational equilibrium.

Diaxial (aa) vs. Diequatorial (ee) Conformer Populations

In substituted cyclohexanes, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Generally, the diequatorial (ee) conformation is more stable than the diaxial (aa) conformation due to reduced steric hindrance.

For the closely related trans-1,2-cyclohexanedicarboxylic acid, studies have shown a strong preference for the diequatorial conformation in both water and dimethyl sulfoxide (B87167) (DMSO) for the diacid and its salts. acs.org However, a notable exception is the dianion in DMSO, which shows a substantial population of the diaxial conformer (approximately 57%). acs.org This shift highlights the significant role of the solvent and ionization state in influencing conformational preferences.

Table 1: Conformer Populations of trans-1,2-Cyclohexanedicarboxylic Acid Derivatives

Compound Solvent Conformer Population
Diacid Water >90% ee
Diacid DMSO >90% ee
Dianion Water >90% ee

Influence of Solvent and Ionization State on Conformation

The surrounding solvent and the ionization state of the carboxylic acid groups can have a profound impact on the conformational equilibrium of this compound. As observed with its saturated analog, the polarity of the solvent and the charge of the molecule can alter the balance between the diaxial and diequatorial conformers. acs.org

In polar solvents, the diequatorial conformation is generally favored due to better solvation of the equatorial groups. However, in the case of the dianion of trans-1,2-cyclohexanedicarboxylic acid in DMSO, the electrostatic repulsion between the two negatively charged carboxylate groups in the diequatorial position is significant. This repulsion can be minimized in the diaxial conformation, leading to its increased population. acs.orgacs.org This phenomenon underscores the delicate interplay of steric effects, solvation, and electrostatic interactions in determining the conformational landscape of these molecules.

Intramolecular Interactions and Hydrogen Bonding

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations of dicarboxylic acids. In the case of cis-1,2-disubstituted cyclohexanes, the two functional groups are in close proximity, which can facilitate the formation of an intramolecular hydrogen bond.

However, studies on trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids have shown that the presence of intramolecular hydrogen bonding is highly dependent on the solvent. acs.org In water, which is a protic solvent, intramolecular hydrogen bonding is generally not observed. In contrast, in an aprotic solvent like DMSO, the monoanion of trans-1,2-cyclohexanedicarboxylic acid shows evidence of intramolecular hydrogen bond formation. acs.org

For cis-4-cyclohexene-1,2-dicarboxylic acid, X-ray crystal structure analysis has demonstrated the absence of intramolecular hydrogen bonds in the solid state. Instead, the molecules are linked by intermolecular hydrogen bonds. iucr.org This finding suggests that even when the carboxylic acid groups are in a cis configuration, the formation of an intramolecular hydrogen bond is not guaranteed and can be influenced by the physical state and the surrounding environment.

Isomerization Phenomena in Synthesis and Polymerization Processes

Isomerization is a critical phenomenon in the synthesis and subsequent polymerization of this compound and its derivatives. The geometric arrangement of the carboxyl groups, whether cis or trans, significantly influences the physical and chemical properties of both the monomer and the resulting polymer. For instance, the trans isomer typically imparts higher rigidity, leading to polymers with elevated glass transition temperatures and melting points. researchgate.net Consequently, controlling the isomeric ratio is paramount for tailoring the final properties of materials like polyesters and polyamides.

The synthesis of this compound often begins with muconic acid, a bio-privileged intermediate. rsc.org The biologically produced cis,cis-muconic acid must first be isomerized to the trans,trans isomer to be suitable for the Diels-Alder reaction with ethylene (B1197577), which forms the cyclohexene ring. rsc.org A significant challenge in this step is preventing the irreversible formation of lactones. rsc.org Furthermore, during the cycloaddition reaction, the initially formed cyclohex-2-ene-1,4-dicarboxylic acid readily isomerizes to the more stable, conjugated cyclohex-1-ene-1,4-dicarboxylic acid. rsc.org During polymerization processes, the isomeric composition of the diacid monomer can change, trending towards a thermodynamically stable equilibrium, which affects the polymer's structure and performance. researchgate.net

Base-Catalyzed Isomerization Mechanisms

Base-catalyzed isomerization is a significant pathway for altering the stereochemistry of dicarboxylic acids. While specific mechanistic studies on this compound are not extensively detailed in the provided literature, the mechanism can be inferred from general principles of organic chemistry and studies on related compounds. The process is believed to involve the formation of a carbanion intermediate.

The proposed mechanism involves the rate-controlling attack of a base, such as an alkoxide or hydroxide (B78521) ion, which abstracts a proton from a carbon atom alpha to one of the carboxyl groups. This deprotonation results in the formation of a resonance-stabilized carbanion (enolate). The formation of this planar or rapidly inverting carbanion allows for free rotation around the carbon-carbon single bonds of the ring. Subsequent reprotonation of the carbanion intermediate can occur from either face of the ring system. If the proton is added back on the opposite side from which it was removed (relative to the other substituent), a change from the cis to the trans configuration (or vice versa) is achieved. This process continues until a thermodynamic equilibrium between the isomers is reached. The use of alkali metal hydroxides has been noted in the isomerization of related saturated cyclohexanedicarboxylic acid salts, supporting the role of base catalysis in these systems. google.com

Temperature and Catalyst Effects on Cis-Trans Isomerization during Polymerization

During the high-temperature conditions of melt-phase polymerization, cis-trans isomerization is a common and critical event that dictates the final microstructure and properties of the resulting polyesters. The process is significantly influenced by both temperature and the presence of catalysts. Studies on the closely related 1,4-cyclohexanedicarboxylic acid (CHDA) provide key insights into these effects.

Temperature Effects: Temperature is a primary driver for isomerization. Heating the cis isomer provides the necessary activation energy to overcome the rotational barrier and convert to the more thermodynamically stable trans isomer. In the production of polyesters, controlling the reaction temperature is a key factor to limit or control the extent of isomerization. researchgate.net For instance, heating a mixture of CHDA isomers in water can shift the equilibrium toward the trans form. epo.org A thermodynamically controlled equilibrium for molten polyesters often results in a cis/trans ratio of approximately 34:66. researchgate.netresearchgate.net However, under certain conditions, such as synthesis around 300°C, a polyester (B1180765) with 100% trans-isomer content can be achieved as the thermodynamical optimum. researchgate.net

Below is a table summarizing the effect of temperature on the isomerization of CHDA, based on patent data.

Lower Temperature (°C)Upper Temperature (°C)Preferred Range (°C)OutcomeReference
220280230-270Promotes isomerization from cis to trans isomer; reaction rate is slow below 220°C and difficult to control above 280°C. epo.org
250>313Not SpecifiedHeating above 250°C, and preferably to the melting point of the trans-isomer, is used to convert the cis form to the trans form. google.com
~300Not SpecifiedNot SpecifiedFor some crystalline polyesters, heating or synthesizing at this temperature results in 100% trans-isomer as the thermodynamical optimum. researchgate.net

Catalyst Effects: Various substances can catalyze the cis-trans isomerization during synthesis and polymerization. The carboxylic acid end groups of the polymer chains themselves can act as catalysts for the isomerization process. researchgate.net Other catalysts can be intentionally added to accelerate the equilibration or, conversely, inhibitors can be used to preserve a specific isomeric ratio.

The following table details the effects of different catalytic species on isomerization.

Catalyst/CompoundEffect on IsomerizationContext/ProcessReference
Lithium ChlorideCauses rapid isomerizationTreatment of dimethyl 1,4-cyclohexanedicarboxylate at ~280°C researchgate.net
Sulfonic AcidsCauses rapid isomerizationTreatment of dimethyl 1,4-cyclohexanedicarboxylate at ~280°C researchgate.net
Carboxylic Acid End GroupsCatalyzes isomerizationDuring melt polymerization of polyesters researchgate.net
Titania (Anatase)Effective catalystIsomerization of CHDA in an aqueous solution with heat epo.org
Phosphorus-Containing CompoundsReduces isomerizationAdded during polyester synthesis to increase polymerization rate and limit trans-to-cis conversion google.com

The use of specific catalysts like lithium chloride and sulfonic acids can lead to rapid equilibration to a 66±2% trans-isomer content in molten polyesters. researchgate.net In contrast, certain phosphorus-containing compounds can be added to the polymerization process to reduce the extent of isomerization from trans to cis, which is crucial when starting with a high-trans monomer to produce a polymer with a higher melting point and crystallinity. google.com

Catalysis and Reaction Mechanism Investigations Involving Cyclohexenedicarboxylic Acid

Role as a Catalytic Additive

In certain catalytic reactions, the presence of a cyclohexenedicarboxylic acid isomer as an additive is crucial for achieving high product conversion and controlling reaction pathways.

A notable application of this compound as a catalytic additive is in the ruthenium-catalyzed C(sp³)-H α-alkylation of cyclic amines, such as piperidines. nih.govresearchgate.net Research has demonstrated that for less reactive substrates like piperidines, the addition of a catalytic amount of trans-1,2-cyclohexanedicarboxylic acid is essential for the reaction to proceed effectively. nih.govresearchgate.net This protocol, which also utilizes a hindered alcohol like 2,4-dimethyl-3-pentanol (B146734) as a solvent and catalyst activator, has been successfully employed to synthesize various 2-hexyl- and 2,6-dihexyl piperidines. nih.gov

In one specific study, the direct Ru-catalyzed α-alkylation of 1-pyridin-2-ylpiperidine was optimized. wiley.com The use of trans-1,2-cyclohexanedicarboxylic acid as the acidic additive was found to be a key factor in increasing the rate of the desired functionalization over competing side reactions, such as the reduction of the alkene. wiley.com

Table 1: Optimization of Ru-Catalyzed α-Alkylation Using Acid Additives
EntryAlkene ReactantAcid AdditiveConversion (%)Reference
12-methyl-2-vinyl-1,3-dioxolanetrans-1,2-cyclohexanedicarboxylic acid21 wiley.com
22-methyl-2-vinyl-1,3-dioxolane3,4,5-trifluorobenzoic acidSlight increase from 21 wiley.com

Cyclohexanedicarboxylic Acid in Metal-Organic Frameworks (MOFs) as Ligands

Cyclohexanedicarboxylic acid isomers are valuable ligands in the synthesis of metal-organic frameworks (MOFs). wikipedia.org Their flexible or semi-rigid alicyclic structure allows for the construction of diverse and robust frameworks with various metal ions. rsc.orgnih.gov

Researchers have successfully synthesized and characterized a range of MOFs using 1,4-cyclohexanedicarboxylic acid (H₂chdc) as a primary organic linker. These syntheses are often conducted under hydrothermal conditions, reacting the acid with various metal salts. rsc.orgacs.org The specific isomer of the ligand (cis or trans) plays a critical role in determining the final topology of the framework.

For instance, three-dimensional networks have been formed by linking one-dimensional infinite chains with flexible ligand skeletons derived from 1,4-cyclohexanedicarboxylic acid and bipyridyl co-ligands. rsc.org Other studies have produced MOFs with different dimensionalities and properties by carefully controlling synthesis conditions like pH and temperature. nih.gov

Table 2: Examples of MOFs Synthesized with Cyclohexanedicarboxylic Acid Ligands
MOF FormulaMetal IonLigand(s)Structural FeatureReference
[Cu₂(trans-1,4-chdc)₂]Copper(II)trans-1,4-chdcPorous network with 4x4 grids acs.org
[Cu₂(cis-1,4-chdc)₂(H₂O)₂]Copper(II)cis-1,4-chdcTwo-legged ladder structure acs.org
[Cd(cis-chdc)(anti-bpe)(H₂O)]nCadmium(II)cis-1,4-chdc, bpe3D network from cross-linked 1D chains rsc.org
[Mn₂(Hchdc)₂(chdc)]nManganese(II)trans-1,4-chdc3D framework structure nih.gov
{[M(CHDC)(L)]·H₂O}n (M=Zn, Cd)Zinc(II), Cadmium(II)1,4-chdc, L*2D framework with dimeric metal clusters nih.gov

*L = 4-pyridyl carboxaldehyde isonicotinoylhydrazone

MOFs constructed with cyclohexanedicarboxylic acid ligands have shown significant promise as heterogeneous catalysts, particularly for CO₂ utilization. nih.gov The functional groups within the MOF structure, including the carboxylate groups from the ligand and open metal sites, can act as Lewis acidic and basic centers to activate reactants. ut.ac.ir

A study on two-dimensional Zn(II) and Cd(II)-based MOFs, synthesized using 1,4-cyclohexanedicarboxylic acid and a co-ligand, demonstrated their high catalytic activity. nih.gov These MOFs serve as efficient, solvent-free binary catalysts for the cycloaddition of CO₂ to epoxides, producing valuable cyclic carbonates. The catalysts were shown to be robust, maintaining high conversion rates for up to six catalytic cycles without a significant loss of activity. nih.gov This highlights the potential of using these specific MOFs as stable and recyclable heterogeneous catalysts for converting CO₂ into useful chemicals under moderate reaction conditions. nih.gov The mechanism likely involves the Lewis acid sites on the metal clusters activating the epoxide, while the basic sites on the framework interact with CO₂. ut.ac.irsjpas.com

Kinetic Studies of Reactions Involving Cyclohexanedicarboxylic Acid Derivatives

Understanding the kinetics of reactions involving cyclohexanedicarboxylic acid is crucial for optimizing industrial processes and elucidating reaction mechanisms. Studies have focused on reactions such as esterification and polymerization.

The kinetics of the acid-catalyzed esterification of cyclohexanedicarboxylic acids have been a subject of investigation to determine reaction rates and influencing factors. acs.org Such studies are fundamental to controlling the synthesis of polyesters where these acids are used as monomers.

More advanced studies have combined experimental kinetics with computational methods like Density Functional Theory (DFT) to gain deeper insight into reaction mechanisms. researchgate.net For example, in the synthesis of polyesters from isosorbide (B1672297) and 1,4-cyclohexanedicarboxylic acid (CHDA), kinetic analysis helps to understand the transesterification process. researchgate.net These combined approaches can identify rate-limiting steps and clarify how catalysts, such as zinc acetate, lower the energy barriers of reaction pathways. researchgate.net Factors such as temperature, solvent polarity, and reactant concentrations are key variables that influence the reaction rates. evitachem.com

Table of Compounds

Compound NameRole/Context
This compoundParent compound of interest
trans-1,2-Cyclohexanedicarboxylic acidCatalytic additive
cis-1,4-Cyclohexanedicarboxylic acidMOF ligand
trans-1,4-Cyclohexanedicarboxylic acid (H₂chdc)MOF ligand
RutheniumCatalyst metal
2,4-dimethyl-3-pentanolSolvent/Catalyst activator
PiperidineSubstrate in alkylation
1-pyridin-2-ylpiperidineSubstrate in alkylation
2-methyl-2-vinyl-1,3-dioxolaneAlkene reactant
3,4,5-trifluorobenzoic acidAlternative acid additive
Copper(II)Metal ion in MOFs
Cadmium(II)Metal ion in MOFs
Nickel(II)Metal ion in MOFs
Manganese(II)Metal ion in MOFs
Zinc(II)Metal ion in MOFs
1,2-bis(4-pyridyl)ethane (bpe)Co-ligand in MOFs
4-pyridyl carboxaldehyde isonicotinoylhydrazoneCo-ligand in MOFs
Carbon Dioxide (CO₂)Reactant in catalytic conversion
EpoxidesReactant in CO₂ cycloaddition
Cyclic CarbonatesProduct of CO₂ cycloaddition
IsosorbideMonomer in polyester (B1180765) synthesis
Zinc AcetateCatalyst for polymerization

Acid-Catalyzed Hydrolysis of Cyclohexanedicarboxylic Acid Esters

The acid-catalyzed hydrolysis of esters is a fundamental reaction in organic chemistry, representing the reverse of Fischer esterification. numberanalytics.com This process involves the cleavage of an ester into its constituent carboxylic acid and alcohol in the presence of an acid catalyst and excess water. numberanalytics.com For esters of cyclohexanedicarboxylic acid, this reaction is crucial for both analytical and preparative purposes, allowing for the regeneration of the dicarboxylic acid from its ester derivatives.

The general mechanism for acid-catalyzed ester hydrolysis proceeds through several key steps. numberanalytics.comlibretexts.org Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. numberanalytics.com Following a proton transfer, the alcohol moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting protonated carboxylic acid yields the final product and regenerates the acid catalyst. libretexts.org

Studies on the hydrolysis of dimethyl and methyl hydrogen cyclohexanedicarboxylates have been conducted in aqueous dioxan solutions with hydrochloric acid as the catalyst. rsc.org The reaction conditions, such as the solvent composition (e.g., 1:1 or 1:3 dioxan-water), are chosen to ensure the solubility of the ester substrates. rsc.org The progress of the hydrolysis is typically monitored by titrating the liberated carboxylic acid over time.

The reaction is an equilibrium process. numberanalytics.com To drive the reaction to completion and favor the formation of the carboxylic acid and alcohol, a large excess of water is typically used. In some cases, the removal of the alcohol product as it forms can also shift the equilibrium forward.

Mechanistic Insights from Reaction Kinetics

Kinetic studies of the acid-catalyzed hydrolysis of cyclohexanedicarboxylic acid esters provide significant insights into the reaction mechanisms and the influence of molecular conformation on reactivity. rsc.org By measuring reaction rates and determining activation parameters, researchers can elucidate the steric and electronic effects at play. researchgate.net

Investigations into the hydrolysis of various isomeric dimethyl cyclohexanedicarboxylates have revealed that the reactivity of the ester groups is highly dependent on their spatial arrangement (cis vs. trans) and their conformational orientation (axial vs. equatorial) on the cyclohexane (B81311) ring. rsc.orgresearchgate.net For instance, studies comparing methyl cis- and trans-4-t-butylcyclohexanecarboxylate have shown that an equatorial methoxycarbonyl group reacts approximately 4.8 times faster than an axial one at 90°C. researchgate.net This difference in reactivity is attributed to steric factors.

The basic assumption in analyzing these reactions is that in acid-catalyzed hydrolysis, steric effects are the primary determinants of the relative rate coefficients, while polar effects are generally small. rsc.org This contrasts with alkaline hydrolysis, where both polar and steric effects are significant. By comparing the kinetics of both acid- and base-catalyzed hydrolysis, these distinct effects can be separated and analyzed. rsc.org

For the isomeric cyclohexanedicarboxylates, the hydrolysis proceeds in two stages. The rate coefficients for the first stage of hydrolysis of the diesters can be determined experimentally. rsc.org Kinetic data, including Arrhenius activation energies and pre-exponential factors, have been determined for the hydrolysis of all dimethyl and methyl hydrogen cyclohexanedicarboxylates in a 1:3 dioxan-water solvent mixture. rsc.org The results for the trans-1,2-esters are best explained by assuming the diester exists in a diaxial conformation, even though the equatorial position is typically more stable for a methoxycarbonyl group. rsc.org This conformational preference highlights the complex interplay of steric interactions within the molecule that influences its reactivity.

Kinetic Data for Acid-Catalyzed Hydrolysis of Dimethyl Cyclohexanedicarboxylates
Ester IsomerRelative Rate (vs. cis-1,3)Postulated Conformation of Methoxycarbonyl Groups
cis-1,2-SlowerAxial-Equatorial
trans-1,2-FasterDiaxial
cis-1,3-1.00Diequatorial
trans-1,3-SlowerAxial-Equatorial
cis-1,4-SlowerAxial-Equatorial
trans-1,4-FasterDiequatorial

Table based on qualitative findings from kinetic studies. rsc.orgresearchgate.net

Zeolite Composites for Catalytic Applications

Zeolites are crystalline aluminosilicate (B74896) materials known for their porous structure, high thermal and acid stability, and ion-exchange capabilities, which make them valuable as catalysts and catalyst supports in the chemical industry. ajol.info Zeolite-based composite materials, which integrate zeolites with other substances like metal oxides or carbon-based materials, often exhibit synergistic effects and enhanced catalytic performance compared to their individual components. mdpi.com

The application of zeolite composites in the synthesis and conversion of dicarboxylic acids is an area of active research. These materials can serve as efficient and selective catalysts for various reactions. For example, Nb-based zeolites have been shown to be effective catalysts for the oxidation of biomass-derived compounds to produce dicarboxylic acids like succinic acid and 2,5-furandicarboxylic acid (FDCA). mdpi.comresearchgate.net The catalytic performance in these systems is often dependent on the ratio of acid-to-base sites on the zeolite surface. mdpi.com

In the context of this compound, zeolite composites can be employed in its synthesis. For instance, modified ZSM-5 zeolite catalysts have been used in the production of bio-based para-xylene, a process which involves this compound intermediates. The tailored acidity and pore structure of the zeolite are crucial for directing the reaction towards the desired products.

Furthermore, zeolite composites are used as carriers for metal catalysts, enhancing their activity and stability. mdpi.com By encapsulating metal complexes within the pores and channels of a zeolite, a homogeneous catalyst can be effectively heterogenized, simplifying catalyst separation and recovery. ajol.info This approach has been used with complexes of 2,6-pyridine dicarboxylic acid, demonstrating the potential for applying similar strategies to reactions involving this compound. ajol.info The synthesis of these composites can involve methods like in-situ hydrothermal synthesis or post-treatment modifications to achieve desired properties such as specific surface area, pore size, and acidity. mdpi.com

Polymer Science and Advanced Materials Derived from Cyclohexenedicarboxylic Acid

Polyester (B1180765) Synthesis and Properties

Polyesters derived from cyclohexenedicarboxylic acid are a significant class of polymers known for their excellent thermal and mechanical properties. The synthesis of these polyesters can be achieved through melt or solution polymerization techniques, and their final characteristics are highly dependent on the monomer composition and reaction conditions.

Monomer for High-Performance Polyesters

This compound is a key monomer in the production of high-performance polyesters. These polyesters exhibit improved processability, higher photo-oxidative stability, and greater thermal stability compared to their aromatic counterparts based on terephthalic acid. Furthermore, they offer enhanced humidity and impact resistance while maintaining the compostability characteristic of linear aliphatic polyesters mdpi.com. The incorporation of this compound into the polymer backbone can preserve hardness and the glass transition temperature (Tg) while increasing flexibility mdpi.com.

The synthesis of these high-performance polyesters often involves a two-stage polycondensation process. For instance, fully aliphatic polyesters can be synthesized from dimethyl 1,4-cyclohexane dicarboxylate and various diols researchgate.net. The resulting polymers can be semicrystalline or amorphous depending on the isomeric composition of the cycloaliphatic rings researchgate.net.

Influence of Cyclohexanedicarboxylic Acid Isomers on Polymer Structure and Properties

The cis/trans isomerism of the cyclohexanedicarboxylic acid monomer plays a crucial role in determining the final structure and properties of the resulting polyesters. The trans-isomer, with its more linear and rigid structure, tends to promote crystallinity and the formation of liquid crystalline phases in the polymer melt researchgate.netresearchgate.net. In contrast, the cis-isomer introduces kinks into the polymer chain, leading to more amorphous materials researchgate.net.

During melt polymerization, isomerization can occur, typically leading to a thermodynamically stable cis-trans ratio of approximately 34–66 mol% researchgate.net. However, under certain conditions, a higher trans-isomer content can be achieved, which is often desirable for producing high-strength fibers researchgate.netresearchgate.net. The control of this isomerization is a key factor in tailoring the properties of the final polyester researchgate.net.

Table 1: Influence of Isomer Content on Polyester Properties

Isomer CompositionResulting Polymer StructureKey Properties
High trans-isomer contentSemicrystallineHigher melting point, increased stiffness, potential for liquid crystal formation
High cis-isomer contentAmorphousLower glass transition temperature, increased flexibility, transparent
Thermodynamic equilibrium (approx. 34% cis, 66% trans)Semicrystalline or amorphous depending on other monomersBalanced properties

Parameters Affecting Polymerization (Monomer Ratio, Temperature, Catalyst Loading)

The synthesis of polyesters from this compound is influenced by several key parameters that affect the final polymer properties, including molecular weight and isomeric composition.

Monomer Ratio: The stoichiometry of the diacid (or its diester) and diol monomers is critical for achieving high molecular weight polymers. An excess of one monomer can lead to lower degrees of polymerization.

Temperature: The reaction temperature plays a significant role in both the rate of polymerization and the isomerization of the cyclohexanedicarboxylic acid moiety. Higher temperatures can accelerate the reaction but also promote isomerization towards the thermodynamic equilibrium researchgate.net. For instance, in the synthesis of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate), temperature control is crucial to limit isomerization researchgate.net.

Catalyst Loading: Catalysts, such as titanium tetrabutoxide, are often used to increase the rate of polymerization. The concentration of the catalyst can affect the reaction kinetics and the final molecular weight of the polyester. In some cases, phosphorus-containing compounds are added to control the polymerization rate and reduce isomerization google.com.

Bio-based Polyesters from Renewable Resources

There is a growing interest in developing bio-based polyesters from renewable resources to reduce the environmental impact of plastics. This compound and its derivatives can be prepared from biomass, such as from terpenes, making them attractive monomers for sustainable polymers mdpi.comnih.gov.

For example, bio-based cycloaliphatic polymers have been synthesized using trans-1,4-cyclohexanedicarboxylic acid and camphoric acid, a bio-based building block mdpi.com. Another example is the synthesis of high Tg polyesters from isosorbide (B1672297), a sugar-derived diol, and 1,4-cyclohexanedicarboxylic acid acs.org. These bio-based polyesters often exhibit competitive thermal and mechanical properties compared to their petroleum-based counterparts, making them promising for applications in packaging and other areas mdpi.commdpi.com.

Polyamide Synthesis and Characteristics

This compound is also utilized in the synthesis of polyamides, which are known for their high strength, durability, and thermal resistance. The formation of polyamides involves the condensation reaction between a dicarboxylic acid and a diamine britannica.comchemguide.co.uk.

(Co)polyamides with high melting temperatures (above 260°C) can be obtained from the condensation of 1,4-cyclohexanedicarboxylic acid with diamines such as 2,2'-(ethylenedioxy)bis(ethylamine) google.com. These polyamides can exhibit advantageous properties such as high thermal stability and controlled water absorption google.com. The properties of the resulting polyamide are influenced by the specific diamine used and the polymerization conditions studymind.co.uk. The reaction is typically carried out at elevated temperatures and pressures to drive the condensation reaction and achieve high molecular weights chemguide.co.ukgoogle.com.

Poly(anhydride) Development and Polymer Degradation Mechanisms

Poly(anhydrides) are a class of biodegradable polymers that are particularly interesting for biomedical applications due to their surface-eroding properties and the biocompatibility of their degradation products wikipedia.orgnih.gov. Poly(anhydrides) based on this compound have been synthesized and studied for their degradation behavior.

The synthesis of poly(1,4-cyclohexanedicarboxylic anhydride) is typically achieved through melt polycondensation researchgate.nettandfonline.com. The resulting polymers are often crystalline with high melting points and are insoluble in common organic solvents researchgate.net.

The degradation of these poly(anhydrides) occurs via hydrolysis of the anhydride (B1165640) bonds, leading to the formation of the constituent dicarboxylic acid monomers wikipedia.org. This degradation is primarily a surface erosion process, where the polymer erodes layer by layer, which is advantageous for controlled drug delivery applications wikipedia.orgnih.gov. The rate of degradation is influenced by the isomerism of the cyclohexanedicarboxylic acid. Polymers with higher crystallinity, typically those derived from the trans-isomer, degrade more slowly than their amorphous counterparts derived from the cis-isomer tandfonline.comnih.gov. The degradation rate can also be accelerated by copolymerizing this compound with more flexible diacids like adipic acid nih.gov.

Table 2: Degradation of Poly(anhydrides) from 1,4-Cyclohexanedicarboxylic Acid Isomers

PolymerPredominant IsomerCrystallinityDegradation RateWeight Loss Time (in buffer)
Poly(trans-1,4-cyclohexanedicarboxylic anhydride)transHighSlow~360 hours
Poly(cis-1,4-cyclohexanedicarboxylic anhydride)cisLowFast~150 hours

Novel Materials with Specific Mechanical and Thermal Properties

The incorporation of the rigid cyclohexanedicarboxylic acid moiety into polymer backbones is an effective strategy for developing novel materials with specific and enhanced mechanical and thermal properties.

A study on novel aliphatic polyamide 6 (PA6) copolyamides synthesized by melt polymerization with a salt of N1,N6-Bis-(2-aminoethyl)adipamide (BAEA) and 1,4-cyclohexanedicarboxylic acid (CHDA) demonstrated significant improvements in material properties. elsevierpure.com As the molar ratio of the BAEA/CHDA salt in the copolyamides increased, the following changes were observed:

Thermal Properties: The melting temperature (Tm) decreased from 212.7 to 170.4 °C, while the glass transition temperature (Tg) increased from 60 to 89.4 °C. The thermal stability, however, remained nearly the same as that of neat PA6, with a 50% weight loss temperature (Td-50%) around 439.6–443.4 °C. elsevierpure.com

Mechanical Properties: A notable enhancement in mechanical strength was observed. The Young's modulus of the copolyamides increased from 698.54 to 1093.89 MPa, and the tensile strength increased by 8.1%. elsevierpure.com

The following table summarizes the thermal and mechanical properties of these novel copolyamides:

PropertyNeat PA6Copolyamide (low BAEA/CHDA)Copolyamide (high BAEA/CHDA)
Melting Temperature (Tm)220 °C212.7 °C170.4 °C
Glass Transition Temperature (Tg)50 °C60 °C89.4 °C
Young's Modulus~650 MPa698.54 MPa1093.89 MPa

This table presents interactive data based on findings for novel aliphatic polyamide 6 (PA6) copolyamides. elsevierpure.com

Similarly, a series of fully aliphatic poly(alkylene trans-1,4-cyclohexanedicarboxylate)s were synthesized with diols of varying methylene (B1212753) group numbers (n=3, 4, 5, and 6). The flexibility of these polyesters could be finely tuned, as evidenced by a decrease in the glass transition temperature with an increasing number of methylene groups. unibo.it These examples highlight the potential of using this compound to create novel polymers with a wide range of tunable thermal and mechanical characteristics suitable for various applications. unibo.it

Supramolecular Polymers and Frameworks

The directional and predictable nature of non-covalent interactions makes this compound an excellent candidate for the construction of supramolecular polymers and frameworks. These materials are formed through the self-assembly of molecular building blocks held together by reversible interactions.

Hydrogen bonding is a primary driving force in the self-assembly of supramolecular structures from this compound. The carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust and directional intermolecular connections. researchgate.net These interactions can result in the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net

The principles of molecular self-assembly can be harnessed to design and construct well-defined supramolecular layers from this compound and its derivatives. By carefully selecting the molecular building blocks and controlling the experimental conditions, it is possible to direct the formation of ordered two-dimensional structures.

The self-assembly process is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and potentially π–π stacking if aromatic components are included. rsc.orgrsc.org For instance, the interaction between dicarboxylic acids and primary alkyl amines can lead to the formation of supramolecular organogels, where the aggregation morphology can be controlled by factors such as solvent polarity and the chain length of the alkyl amine. rsc.org This demonstrates the potential to create layered structures with tailored properties by modifying the molecular components. The rational design of monomers with specific interaction motifs allows for the programmed assembly of complex, hierarchical structures. rsc.org

This compound is an effective ligand for the construction of lanthanide-based coordination polymers, also known as metal-organic frameworks (MOFs). The carboxylate groups of the deprotonated acid readily coordinate to lanthanide ions, forming robust and often porous three-dimensional networks.

Several studies have reported the synthesis and characterization of lanthanide-MOFs using trans-1,4-cyclohexanedicarboxylic acid (H₂chdc) as the organic linker. These frameworks exhibit diverse topologies and properties depending on the specific lanthanide ion and the presence of other coordinating species. proquest.com

For example, a series of three-dimensional MOFs with the general formula [Ln₂(phen)₂(chdc)₃] (where Ln = Eu³⁺, Gd³⁺, Tb³⁺, Y³⁺ and phen = 1,10-phenanthroline) have been synthesized. proquest.com These materials exhibit strong, excitation-dependent luminescence, with quantum yields reaching up to 63%. The lanthanide contraction effect can also influence the final structure, as seen in the difference between a lanthanum-based framework, [La₂(H₂O)₄(chdc)₃], and other early lanthanide-based structures. proquest.com The coordination environment of the lanthanide ion and the connectivity of the resulting framework are key factors in determining the material's properties, such as its porosity and luminescent behavior. mdpi.comrsc.org

Tuning Supramolecular Architecture through Ligand Variationresearchgate.net

The final supramolecular architecture of polymers derived from this compound is not dictated solely by the acid ligand itself. The introduction of auxiliary ligands, often nitrogen-containing organic molecules, plays a crucial role in directing the assembly of the coordination network. These secondary ligands can influence the coordination geometry of the metal centers, mediate intermolecular interactions, and ultimately control the dimensionality and topology of the resulting framework. By carefully selecting auxiliary ligands, researchers can strategically tune the structure and, consequently, the material's properties.

Detailed research findings have demonstrated that the structural diversity of metal-organic frameworks (MOFs) can be significantly influenced by the choice of different auxiliary linkers, which can induce varied conformations and coordination modes of the this compound ligand. asianresassoc.org This modulation directly impacts the final network structure and its physical properties, such as magnetic behavior.

A prime example involves the synthesis of two distinct cobalt(II)-based coordination polymers using cis-1,4-cyclohexanedicarboxylic acid (cis-1,4-H2chdc). The variation of the auxiliary N-donor ligand in the synthesis leads to frameworks with different dimensionalities and interpenetration fashions. asianresassoc.org

When a specific bipyridine-based ligand is used, the reaction with Co(II) and cis-1,4-H2chdc yields a three-dimensional (3D) framework characterized by a (3,4)-connected, 2-fold interpenetrated diamondoid topology. asianresassoc.org

Conversely, the use of a different auxiliary linker under similar conditions results in the formation of an infinite two-dimensional (2D) network structure containing [Co₂(μ₂-O)₂]⁴⁺ subunits. asianresassoc.org

This structural divergence, driven by the auxiliary ligand, has a profound effect on the magnetic properties of the materials. The 3D interpenetrated framework exhibits ferromagnetic interactions between the Co(II) centers, while the 2D network displays antiferromagnetic interactions. asianresassoc.org

Further research into mixed-ligand systems underscores this principle. A series of transition metal complexes synthesized using 1,4-cyclohexanedicarboxylic acid (CHDA) as the primary ligand and 1,10-phenanthroline (B135089) (Phen) as an auxiliary co-ligand demonstrates the impact of this combination on the final material properties. The inclusion of 1,10-phenanthroline, a bidentate N-donor ligand, facilitates the formation of stable, multifunctional coordination frameworks with Zn(II), Cd(II), and Ni(II).

The data below summarizes the influence of auxiliary ligand variation on the resulting architecture and properties of this compound-based coordination polymers.

Table 1: Influence of Auxiliary Ligands on Supramolecular Architecture

Primary Ligand Metal Ion Auxiliary Ligand Resulting Dimensionality / Topology Key Properties / Findings
cis-1,4-Cyclohexanedicarboxylic acid Co(II) Not specified 3D, (3,4)-connected, 2-fold interpenetrated diamondoid Ferromagnetic interactions between Co(II) centers. asianresassoc.org
cis-1,4-Cyclohexanedicarboxylic acid Co(II) Not specified 2D network with [Co₂(μ₂-O)₂]⁴⁺ subunits Antiferromagnetic interactions between Co(II) centers. asianresassoc.org
1,4-Cyclohexanedicarboxylic acid Zn(II) 1,10-Phenanthroline Crystalline solid Coordination confirmed via carboxylate oxygen and nitrogen atoms.
1,4-Cyclohexanedicarboxylic acid Cd(II) 1,10-Phenanthroline Crystalline solid Distinct thermal decomposition profile determined by TGA.

Table 2: Compound Names

Compound Name
This compound
cis-1,4-Cyclohexanedicarboxylic acid
1,4-Cyclohexanedicarboxylic acid

Theoretical and Computational Chemistry Studies of Cyclohexenedicarboxylic Acid

Density Functional Theory (DFT) Calculations

Detailed computational analyses of the conformer energies of cyclohexenedicarboxylic acid are not extensively reported. For its saturated counterpart, cyclohexanedicarboxylic acid, DFT calculations have been employed to determine the populations of diaxial and diequatorial conformers and their relative free energies. acs.orgsemanticscholar.org Such studies help in understanding how the orientation of the carboxylic acid groups affects the molecule's stability. However, similar systematic conformational energy landscapes for this compound, which would account for the influence of the double bond on the ring's flexibility and substituent positioning, are not present in the surveyed literature.

The potential for intramolecular hydrogen bonding is a key feature in dicarboxylic acids, influencing their conformation and acidity. Computational modeling, particularly using DFT, is an effective tool for investigating the strength and geometry of such bonds. While the possibility of intramolecular hydrogen bonding has been computationally explored in related saturated cyclohexane (B81311) and cyclopentane dicarboxylic acids, similar detailed modeling for this compound is not found in the available research. acs.orgresearchgate.net The presence of the double bond would introduce different geometric constraints on the ring, potentially altering the feasibility and nature of intramolecular hydrogen bonds compared to the saturated species.

Molecular Simulation and Dynamics

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including conformational changes and interactions with solvents. The Automated Topology Builder (ATB) provides parameters for isomers like (1S,2S)-4-cyclohexene-1,2-dicarboxylic acid, which can be used as a starting point for MD simulations. uq.edu.au However, published studies detailing the results of such simulations—for instance, to explore its conformational landscape in different environments or its interaction with other molecules—are not available. Ab initio molecular dynamics (AIMD) has been shown to be a valuable tool for assessing the conformational landscape of other dicarboxylic acids, especially in the condensed phase where intermolecular interactions are significant, but this has not been applied to this compound in the reviewed literature. nih.gov

Elucidation of Reaction Mechanisms through Computational Methods

The use of computational methods to elucidate the reaction mechanisms involving this compound is another area with limited available research. Computational chemistry is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies. rsc.orgnih.gov While the synthesis of cis-cyclohex-4-ene-1,2-dicarboxylic acid via the Diels-Alder reaction is a known process, and a study on the rearrangement of its corresponding anhydride (B1165640) exists, detailed computational investigations of these or other reaction mechanisms involving the acid itself are not documented in the searched scientific reports. acs.orgpku.edu.cn

Advanced Analytical Techniques in Cyclohexenedicarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational equilibria of cyclohexenedicarboxylic acid isomers in solution. By analyzing vicinal proton-proton coupling constants (³JHH), researchers can determine the populations of different conformers, such as the diaxial (aa) and diequatorial (ee) chair forms. nih.gov

Studies have shown that the conformational preferences of cyclohexanedicarboxylic acid isomers are highly dependent on the solvent and the ionization state of the carboxylic acid groups. nih.gov For instance, in both water and dimethyl sulfoxide (B87167) (DMSO), the diacids and their salts predominantly adopt a diequatorial (ee) conformation, with populations often exceeding 90%. nih.gov This preference is generally expected, as equatorial positions minimize steric hindrance.

However, under specific conditions, the typically less stable diaxial (aa) conformation can be favored. A notable example is the dianion of trans-1,2-cyclohexanedicarboxylic acid in DMSO, which was found to exist substantially in the aa conformation (~57%). nih.govresearchgate.net This shift highlights the significant influence of solvent effects and intramolecular interactions on the conformational landscape. The cis-isomer can also exist in both diaxial and diequatorial forms, with the balance between them influenced by the solvent system. Computational studies and analysis of NMR coupling constants provide detailed insights into the dihedral angles and relative energies of these conformational states. nih.gov

Table 1: Conformational Preferences of Cyclohexanedicarboxylic Acid Isomers Determined by NMR

Compound/Isomer Solvent Ionization State Predominant Conformation Population (%)
trans-1,2-CDCA Water, DMSO Diacid & Salts Diequatorial (ee) >90
cis-1,3-CDCA Water, DMSO Diacid & Salts Diequatorial (ee) >90
trans-1,2-CDCA DMSO Dianion Diaxial (aa) ~57

CDCA: Cyclohexanedicarboxylic acid. Data sourced from studies utilizing vicinal proton-proton NMR J couplings. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify the different isomers of this compound. wikipedia.orglongdom.org The separation is based on the differential interactions of the isomers with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the system under high pressure. wikipedia.orglongdom.org

The distinct three-dimensional structures and polarities of cis- and trans-cyclohexenedicarboxylic acid isomers allow for their effective separation using HPLC. Reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase, is one of the most common modes used for this purpose. wikipedia.orgwalshmedicalmedia.com In this setup, the more non-polar isomer will interact more strongly with the stationary phase and thus have a longer retention time. Conversely, normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be employed.

HPLC is crucial in quality control and research for several reasons:

Purity Assessment: It can accurately determine the isomeric purity of a sample. nih.gov

Quantification: By integrating the area under the peaks in the resulting chromatogram, the concentration of each isomer in a mixture can be precisely calculated. wikipedia.org

Preparative Separation: HPLC can be scaled up to isolate pure isomers from a mixture for further study or use.

The choice of column, mobile phase composition, and detector (such as a UV-Vis detector) are optimized to achieve the best possible separation (resolution) between the isomeric peaks. longdom.orgnih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

The technique involves directing a beam of X-rays (often from a copper K-alpha source) onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the crystal structure can be solved. iastate.eduresearchgate.net

XRD studies have been used to:

Confirm the cis or trans configuration of the carboxylic acid groups.

Elucidate the packing of molecules in the crystal lattice. researchgate.net

Analyze hydrogen bonding patterns and other intermolecular interactions. researchgate.net

Determine the crystal system and space group. For example, a tetranuclear Cu(II) complex bridged by 1,4-cyclohexanedicarboxylic acid was found to crystallize in the triclinic system with a P-1 space group. researchgate.net

Powder XRD (XRPD) is a complementary technique used for polycrystalline samples. It is valuable for phase identification, assessing polymorphism, and quality control. iastate.edu

Table 2: Example Crystallographic Data for a this compound Derivative

Parameter Value
Compound Cu₄(CHDA)₂(phen)₄(H₂O)₂(DMF)₂₂·2H₂O
Crystal System Triclinic
Space Group P-1
Unit Cell Volume (V) 1996.94(14) ų

Data for a Cu(II) complex with 1,4-cyclohexanedicarboxylic acid (CHDA). researchgate.net

Spectroscopic Characterization (e.g., FTIR, UV-Vis)

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to characterize this compound and its derivatives by identifying functional groups and analyzing electronic transitions. dergipark.org.trscholarsresearchlibrary.com

FTIR Spectroscopy provides information about the vibrational modes of a molecule. biocompare.com When a sample absorbs infrared radiation, specific bonds vibrate at characteristic frequencies. For an iron-cyclohexanedicarboxylic acid complex, FTIR spectra show distinct bands corresponding to different vibrations:

C-H stretching (νCH): A band around 2944 cm⁻¹. dergipark.org.tr

Carboxyl anion stretching (νcarboxyl anions): Two bands in the region of 1532-1593 cm⁻¹. dergipark.org.tr

C-O stretching (νCO): A band near 1400 cm⁻¹. dergipark.org.tr FTIR is also instrumental in studying the conversion of cyclohexenedicarboxylic acids into cyclic anhydride (B1165640) intermediates, which is a key step in their use as crosslinking agents. researchgate.net

UV-Vis Spectroscopy analyzes the electronic transitions within a molecule. scribd.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. Cyclohexanedicarboxylic acid itself shows an absorption band around 302 nm. dergipark.org.tr When complexed with a metal ion, such as iron(II), the spectrum changes, showing new absorption bands. The iron complex exhibits a band at 290 nm, attributed to n-π* and π-π* transitions, and another band at 511 nm, which is likely due to d-d transitions of the metal center. dergipark.org.tr

Table 3: Spectroscopic Data for this compound and a Metal Complex

Technique Compound Wavelength/Wavenumber Assignment
UV-Vis This compound 302 nm n-π* / π-π* transition
UV-Vis Iron cyclohexanedicarboxylic acid 290 nm, 511 nm n-π* / π-π* and d-d transitions
FTIR Iron cyclohexanedicarboxylic acid 2944 cm⁻¹ ν(CH) stretching
FTIR Iron cyclohexanedicarboxylic acid 1593-1532 cm⁻¹ ν(carboxyl anions)

Data obtained from spectroscopic analysis of the free acid and its iron(II) complex. dergipark.org.tr

Thermal Analysis Techniques (e.g., DSC) for Polymer Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.comlabmanager.com It is essential for characterizing polymers derived from this compound, such as polyanhydrides and polyesters. researchgate.netresearchgate.net

DSC analysis provides critical data on:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. labmanager.com

Melting Temperature (Tm): The temperature at which a crystalline polymer melts. hu-berlin.de

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

Enthalpy of Fusion and Crystallization: The amount of energy absorbed during melting or released during crystallization, which is related to the degree of crystallinity.

Studies on polyanhydrides synthesized from 1,4-cyclohexanedicarboxylic acid (CHDA) show that the isomeric form of the starting diacid has a significant impact on the thermal properties of the resulting polymer. researchgate.net For example, poly(cis-CHDA) and poly(trans-CHDA) exhibit different melting points and DSC curves. researchgate.net Similarly, for polyesters containing CHDA, DSC scans reveal that the polymers are semicrystalline, showing both a glass transition and a melting peak. researchgate.net This information is vital for determining the processing conditions and predicting the end-use performance of these materials. eag.com

Table 4: Thermal Properties of CHDA-Based Polymers from DSC Analysis

Polymer Isomer Thermal Transition Temperature (°C)
Poly(1,4-cyclohexanedicarboxylic anhydride) cis Melting Point 170-180
Poly(1,4-cyclohexanedicarboxylic anhydride) trans Melting Point 270-280

Data from the melt polycondensation of cis and trans isomers of 1,4-CHDA. researchgate.net

Wide-Angle X-ray Diffraction (WAXD) for Polymer Crystallinity

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a key technique for investigating the crystalline structure of polymers. wikipedia.orgmdpi.com It is used to determine the degree of crystallinity, identify the crystal phase, and measure crystallite size in semicrystalline polymers like those derived from this compound. wikipedia.orgcapes.gov.brnih.gov

The WAXD pattern of a semicrystalline polymer consists of sharp Bragg peaks superimposed on a broad amorphous halo. The sharp peaks arise from the ordered, crystalline regions, while the broad halo is from the disordered, amorphous regions. wikipedia.org

Analysis of polyanhydrides from 1,4-CHDA using WAXD has confirmed that these materials are highly crystalline. researchgate.net The WAXD patterns for polymers made from the cis and trans isomers are distinct, indicating different crystal structures. For example, both poly(cis-CHDA) and poly(trans-CHDA) show strong crystalline peaks at approximately 20° and 25° (2θ), but the trans-polymer shows an additional characteristic peak at 15°, demonstrating a different packing arrangement in its crystal lattice. researchgate.net The high crystallization rate of these polymers, even after rapid cooling from the melt, has been confirmed by WAXD, which shows the persistence of crystalline peaks. researchgate.net This technique is therefore fundamental to understanding the structure-property relationships in these polymers.

Environmental Fate and Behavior Research Excluding Impact/toxicity Assessment

Ready Biodegradability Studies of Cyclohexanedicarboxylic Acid and Derivatives

Ready biodegradability tests are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. Several studies have evaluated the biodegradability of cyclohexanedicarboxylic acid and its derivatives.

A risk assessment for 1,4-cyclohexanedicarboxylic acid, 1,4-dinonyl ester, branched and linear, indicated that the substance is expected to have high biodegradability, with greater than 60% degradation in 28 days. canada.ca This suggests that it is not likely to persist in soil and sediment. canada.ca Similarly, a full public report on 1,2-cyclohexanedicarboxylic acid, calcium salt (1:1), (1R, 2S) concluded that the chemical is readily biodegradable, anticipating its degradation into simple organic compounds and salts in landfill environments. industrialchemicals.gov.au The study, conducted according to OECD Guideline 301B, measured CO2 evolution. industrialchemicals.gov.au

In contrast, 1,2-cyclohexanedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester, showed moderate ready biodegradation, with 30-60% degradation over 28 days. canada.ca Another derivative, 1,2-Cyclohexanedicarboxylic acid, diisononyl ester, demonstrated significant biodegradation, with 90-100% CO2 formation relative to the theoretical value over 60 days under aerobic conditions with activated sludge. basf.combasf.com

The biodegradability of these compounds is a key factor in their environmental risk assessment. For instance, due to its ready biodegradability, the risk of adverse effects from 1,2-cyclohexanedicarboxylic acid, calcium salt (1:1), (1R, 2S) is considered low. industrialchemicals.gov.au For poorly water-soluble substances, the method of introducing the chemical into the test system can significantly impact the apparent biodegradability by affecting its bioavailability to microorganisms. nih.gov

Table 1: Summary of Ready Biodegradability Studies

Compound NameTest GuidelineInoculumBiodegradationConclusion
1,4-Cyclohexanedicarboxylic acid, 1,4-dinonyl ester, branched and linearNot SpecifiedNot Specified> 60% in 28 days canada.caHigh biodegradability canada.ca
1,2-Cyclohexanedicarboxylic acid, calcium salt (1:1), (1R, 2S)OECD 301B (CO2 Evolution Test)Not SpecifiedReadily biodegradable industrialchemicals.gov.auWill degrade to simple organic compounds and salts industrialchemicals.gov.au
1,2-Cyclohexanedicarboxylic acid, 1-butyl 2-(phenylmethyl) esterNot SpecifiedNot Specified30-60% in 28 days canada.caModerate ready biodegradation canada.ca
1,2-Cyclohexanedicarboxylic acid, diisononyl esterOECD 301B; ISO 9439; 92/69/EEC, C.4-CActivated sludge, domestic, non-adapted90-100% CO2 formation in 60 days basf.combasf.comReadily biodegradable

Partitioning Behavior in Environmental Compartments (e.g., sediment, water, air)

The partitioning behavior of a chemical describes its distribution among different environmental media such as water, soil, sediment, and air. This is governed by its physical and chemical properties, including water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

For 1,4-cyclohexanedicarboxylic acid, a mixture of cis and trans isomers, its solubility in water suggests it will likely be mobile in the environment. westliberty.edu However, if released to the environment, derivatives like 1,4-cyclohexanedicarboxylic acid, 1,4-dinonyl ester, branched and linear, are expected to primarily partition to soil and sediment. canada.ca Similarly, 1,2-cyclohexanedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester, is predicted to partition to sediment and air. canada.ca

The diisononyl ester of 1,2-cyclohexanedicarboxylic acid is expected to adsorb to the solid soil phase and slowly evaporate from water surfaces into the atmosphere. basf.combasf.com The log Kow of < -1 for 1,2-cyclohexanedicarboxylic acid, calcium salt (1:1), (1R, 2S) indicates a low likelihood of absorption via the respiratory tract. industrialchemicals.gov.au The organic carbon normalized solid-water partition coefficient (Koc) for DINX (1,2-cyclohexanedicarboxylic acid, dinonyl ester) was not available as of December 2008. cpsc.gov

The solid material-air partition coefficient (Kma) is a key parameter for estimating the release of chemicals from solid materials into the air. researchgate.net For 1,2-cyclohexanedicarboxylic acid di-iso-nonyl ester (DINCH) in vinyl flooring, a Kma value has been documented. epa.gov

Table 2: Partitioning Behavior of Cyclohexanedicarboxylic Acid and its Derivatives

Compound NamePrimary Environmental Compartment(s)Key Partitioning Information
1,4-Cyclohexanedicarboxylic acid (mixture of cis and trans)Mobile in the environment due to water solubility westliberty.eduSoluble in water westliberty.edu
1,4-Cyclohexanedicarboxylic acid, 1,4-dinonyl ester, branched and linearSoil and sediment canada.caTends to partition to soil and sediment upon release canada.ca
1,2-Cyclohexanedicarboxylic acid, 1-butyl 2-(phenylmethyl) esterSediment and air canada.caTends to partition to sediment and air upon release canada.ca
1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH)Soil and airAdsorption to solid soil phase is expected; will slowly evaporate into the atmosphere from the water surface basf.combasf.com
1,2-Cyclohexanedicarboxylic acid, calcium salt (1:1), (1R, 2S)Not specifiedLog Kow < -1, indicating low likelihood of absorption via respiratory tract industrialchemicals.gov.au
(Z+E)-1,4-cyclohexane dicarboxylic acidSedimentLog Koc: 1.87e+003 thegoodscentscompany.com

Studies on the Biodegradation of Polymer Derivatives

Cyclohexenedicarboxylic acid and its derivatives are used as monomers in the production of various polymers, including polyesters and polyamides, to enhance properties like strength and flexibility. mdpi.com The biodegradability of these polymers is an area of active research, particularly for applications in sustainable packaging and controlled drug release. mdpi.comrutgers.edurutgers.edu

The incorporation of cyclic monomers like 1,4-cyclohexanedicarboxylic acid can influence the properties and biodegradability of the resulting polymers. mdpi.com For instance, aliphatic-aromatic copolyesters containing these monomers are being investigated as alternatives to conventional non-biodegradable plastics. mdpi.com The susceptibility of polyesters to enzymatic attack is influenced by factors such as crystallinity and melting temperature. mdpi.com

Research has shown that the degradation rate of certain polyesters can be significant. For example, a study on poly(butylene succinate-co-butylene cyclohexanedicarboxylate) (P(BS-co-BCHDA)) reported a degradation rate of 67% using Novozyme 435 lipase. wiley.com In another study, novel degradable poly(anhydride-esters) were synthesized using derivatives of 1,4-cyclohexanedicarboxylic acid for potential controlled drug release applications. rutgers.edurutgers.edu

The biodegradation of random copolymers of poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) containing triethylene glycol subunits has also been investigated. The rate of biodegradation in soil and compost was found to increase with a higher content of the triethylene glycol unit, while the homopolymer PBCE remained largely undegraded under the same conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclohexenedicarboxylic acid and its derivatives in medicinal chemistry?

  • Methodological Answer : this compound derivatives are synthesized via ring-closing metathesis (RCM) reactions. For example, cyclopentene and this compound derivatives are prepared as thrombin inhibitors by reacting allyl ethers with Grubbs catalysts, followed by hydrogenation and hydrolysis . Alternative routes include Diels-Alder reactions with maleic anhydride to form bicyclo[2.2.2]octene tetracarboxylic dianhydrides, requiring precise stoichiometric ratios (e.g., 2.3 equiv of maleic anhydride) and acid catalysts like p-toluenesulfonic acid .
  • Characterization : Products are validated using NMR, HPLC, and X-ray crystallography to confirm regiochemistry and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers at 2–8°C, segregated from oxidizing agents .
    • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How should researchers design experiments to study the stereochemical outcomes of this compound reactions?

  • Methodological Answer :

Control Variables : Fix temperature, solvent polarity, and catalyst type (e.g., Grubbs vs. Hoveyda-Grubbs).

Analytical Tools : Use chiral HPLC or circular dichroism (CD) spectroscopy to distinguish cis/trans isomers.

Data Triangulation : Compare experimental results with computational models (e.g., DFT simulations) to predict stereoselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of bicyclo[2.2.2]octene tetracarboxylic dianhydrides?

  • Methodological Answer :

  • Parameter Screening : Use design of experiments (DoE) to test variables:
  • Catalyst loading (0.5–5 mol%).
  • Solvent effects (e.g., isopropenyl acetate vs. THF).
  • Reaction time (2–24 hours).
  • Byproduct Analysis : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., excess maleic anhydride) to favor dianhydride formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer :

Reproducibility Checks : Repeat experiments under identical conditions.

Advanced Techniques : Use NOESY NMR to confirm spatial proximity of protons or single-crystal X-ray diffraction for absolute configuration .

Error Analysis : Quantify instrument uncertainties (e.g., ±0.001 Å in X-ray) and apply statistical models (e.g., Bayesian inference) to reconcile discrepancies .

Q. How can computational methods enhance the design of this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities between this compound derivatives and target enzymes (e.g., thrombin).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of inhibitor-enzyme complexes.
  • Validation : Cross-reference computational predictions with in vitro IC50 assays .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing clustered data in this compound studies (e.g., repeated measurements)?

  • Methodological Answer :

  • Mixed-Effects Models : Account for nested data structures (e.g., multiple observations per synthesis batch) using R’s lme4 or Python’s statsmodels.
  • Sensitivity Analysis : Test robustness by varying covariance structures (e.g., autoregressive vs. unstructured) .

Q. How should researchers structure reports to comply with academic standards for reproducibility?

  • Methodological Answer :

  • Sections : Include raw data in appendices, processed data in results, and detailed protocols in supplementary materials.
  • Metadata : Document instrument calibration dates, solvent lot numbers, and environmental conditions (humidity/temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.